molecular formula C12H4Cl6N4O2 B14256551 2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] CAS No. 222190-06-9

2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]

Cat. No.: B14256551
CAS No.: 222190-06-9
M. Wt: 448.9 g/mol
InChI Key: MIEICKLPPNBBPV-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] typically involves the reaction of 1,4-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is unique due to its trichloromethyl groups and oxadiazole rings, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to medicinal chemistry .

Properties

CAS No.

222190-06-9

Molecular Formula

C12H4Cl6N4O2

Molecular Weight

448.9 g/mol

IUPAC Name

2-(trichloromethyl)-5-[4-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H4Cl6N4O2/c13-11(14,15)9-21-19-7(23-9)5-1-2-6(4-3-5)8-20-22-10(24-8)12(16,17)18/h1-4H

InChI Key

MIEICKLPPNBBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(Cl)(Cl)Cl)C3=NN=C(O3)C(Cl)(Cl)Cl

Origin of Product

United States

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